molecular formula C5H10O2S B2485472 2-(Methylsulfanyl)butanoic acid CAS No. 874525-90-3

2-(Methylsulfanyl)butanoic acid

Cat. No.: B2485472
CAS No.: 874525-90-3
M. Wt: 134.19
InChI Key: IKMGEAMKZUENRW-UHFFFAOYSA-N
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Description

2-(Methylsulfanyl)butanoic acid (CAS 874525-90-3) is a sulfur-containing carboxylic acid of interest in organic and biochemical research. This compound, with the molecular formula C 5 H 10 O 2 S and a molecular weight of 134.20 g/mol, is characterized by the methylsulfanyl (SCH 3 ) functional group attached to the aliphatic carbon chain . The presence of both carboxylic acid and thioether groups within the same molecule provides two distinct reactive sites, making it a valuable bifunctional building block for chemical synthesis, including the preparation of more complex molecules and potential intermediates for pharmaceuticals. Researchers can utilize this compound in the study of structure-activity relationships, particularly in the development of novel compounds. It is also a valuable precursor for generating various derivatives, such as esters and amides, for material science and medicinal chemistry applications. This product is supplied with a purity of ≥95% (as specified by the provider) and should be stored sealed in a dry environment at 2-8°C . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methylsulfanylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O2S/c1-3-4(8-2)5(6)7/h4H,3H2,1-2H3,(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKMGEAMKZUENRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

134.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biosynthetic and Metabolic Pathways of 2 Methylsulfanyl Butanoic Acid Analogs

De Novo Biosynthesis Processes of L-Methionine

L-methionine, an essential sulfur-containing amino acid, cannot be synthesized de novo by humans and other animals and must be obtained from their diet. wikipedia.orgyoutube.com In contrast, plants and most microorganisms possess the enzymatic machinery for its synthesis. nih.govoup.com The biosynthesis of L-methionine is part of the aspartate family of amino acids, which also includes lysine, threonine, and isoleucine. researchgate.netnih.govbiocyclopedia.com

The process begins with aspartic acid, the backbone of which is modified through a series of enzymatic reactions. wikipedia.orgyoutube.com The sulfur atom required for methionine synthesis can be derived from several sources, including cysteine, methanethiol (B179389), or hydrogen sulfide. wikipedia.org

In plants and many bacteria, the pathway involves the conversion of aspartate into O-phosphohomoserine, which serves as a crucial branch-point intermediate. oup.comnih.gov This intermediate is then converted to cystathionine (B15957) through the action of cystathionine γ-synthase (CGS). oup.comresearchgate.net Subsequently, cystathionine β-lyase (CBL) cleaves cystathionine to produce homocysteine. nih.govresearchgate.net The final step is the methylation of homocysteine to form L-methionine, a reaction catalyzed by methionine synthase. nih.govoup.com

It is important to note that different organisms can utilize variations of this pathway. For instance, in some bacteria, O-succinyl-L-homoserine is used instead of O-phospho-L-homoserine. nih.gov Other microorganisms can directly assimilate inorganic sulfur in a process called sulfhydrylation. nih.gov

Interconversion Pathways of 2-Hydroxy-4-(methylthio)butanoic Acid to L-Methionine

2-Hydroxy-4-(methylthio)butanoic acid (HMTBA), a structural analog of methionine where the amino group is replaced by a hydroxyl group, serves as a precursor to L-methionine. wikipedia.org Its conversion involves a two-step enzymatic process. nih.govcambridge.org

Enzymatic Catalysis in Conversion

The conversion of HMTBA to L-methionine is initiated by the oxidation of the hydroxyl group to form the intermediate 4-(methylthio)-2-oxobutanoic acid (MTOB), also known as keto-methionine. nih.govcambridge.orgrsc.org This first step is stereospecific, meaning different enzymes act on the D- and L-isomers of HMTBA. nih.govnih.gov

L-2-hydroxy acid oxidase (L-HAOX) , a flavoenzyme located in the peroxisomes of the liver and kidney, catalyzes the oxidation of L-HMTBA. nih.govrsc.orgnih.gov

D-2-hydroxy acid dehydrogenase (D-HADH) , a mitochondrial enzyme, is responsible for the conversion of D-HMTBA. rsc.orgnih.gov This enzyme is found in a wide range of tissues. nih.gov

The second step involves the transamination of MTOB to L-methionine. rsc.org

Stereospecificity in Metabolic Transformations

The metabolic conversion of HMTBA is a stereospecific process. nih.govresearchgate.net Studies using chick liver homogenates have demonstrated that distinct enzymes are responsible for the initial conversion of the D- and L-isomers of HMTBA. nih.govresearchgate.net L-HMTBA is a substrate for L-2-hydroxy acid oxidase, while D-HMTBA is acted upon by D-2-hydroxy acid dehydrogenase. nih.govresearchgate.net This stereospecificity allows for the simultaneous conversion of both isomers of HMTBA to the central intermediate, MTOB, which is then converted to L-methionine. nih.gov This dual-enzyme system provides a biochemical explanation for the efficient utilization of the racemic mixture of HMTBA. nih.gov

Role of 4-(Methylthio)-2-oxobutanoic Acid as a Central Intermediate

4-(Methylthio)-2-oxobutanoic acid (MTOB) is a key intermediate in the conversion of both D- and L-isomers of HMTBA to L-methionine. rsc.org It is the product of the initial oxidation/dehydrogenation of HMTBA. nih.govcambridge.org Following its formation, MTOB undergoes transamination, where an amino group is transferred to it, resulting in the synthesis of L-methionine. rsc.org MTOB's position as the final compound in the methionine salvage pathway before transamination highlights its central role in linking different metabolic routes to L-methionine synthesis. nih.govdocumentsdelivered.com

Metabolic Origin from 5'-Deoxy-5'-methylthioadenosine (MTA)

The methionine salvage pathway provides a mechanism for recycling the sulfur-containing portion of S-adenosylmethionine (SAM), a universal methyl donor. chalmers.se A key byproduct of reactions involving SAM is 5'-deoxy-5'-methylthioadenosine (MTA). chalmers.sewikipedia.org The methionine salvage pathway converts MTA back into methionine. chalmers.se

This pathway involves several enzymatic steps, ultimately leading to the formation of MTOB. chalmers.se Research has shown that in chicks, HMTBA is a naturally occurring intermediate in the conversion of MTA to L-methionine. nih.gov Studies with radiolabeled MTA have demonstrated the synthesis of both HMTBA and MTOB, with HMTBA acting as a precursor to L-methionine in this pathway. nih.gov

1 Rumen Microbial Degradation and Utilization of Methionine Analogs

Free methionine, when supplemented in ruminant diets, is extensively and rapidly degraded by the diverse microbial population within the rumen. nih.govfrontiersin.org To counteract this, methionine analogs such as HMTBa and HMBi have been developed to be more resistant to microbial breakdown. frontiersin.org

HMBi, for instance, undergoes a two-fold metabolic fate upon entering the rumen. Approximately 50% of the ingested HMBi is absorbed directly through the rumen wall into the bloodstream as HMTBa, which is subsequently converted to methionine in the liver. nih.govfrontiersin.org The remaining 50% is hydrolyzed within the rumen to HMTBa, becoming available for utilization by the rumen microorganisms. nih.govfrontiersin.org This rumen-available HMTBa can then be used by the microbes for their own metabolic processes, including the synthesis of microbial protein. nih.govfrontiersin.org

2 Influence on Microbial Protein Synthesis

The utilization of methionine analogs by the rumen microbiota can have a significant impact on the synthesis of microbial protein, a primary source of amino acids for the host animal. Studies have shown that supplementation with HMTBa can lead to a linear increase in the outflow of microbial nitrogen from the rumen, indicating enhanced microbial protein synthesis. nih.gov This suggests that HMTBa can serve as a nitrogen source for the rumen microbes. mdpi.com

In vitro experiments have further demonstrated that HMTBa can increase microbial protein yield and efficiency. researchgate.net For example, one study reported a 10% increase in microbial protein yield with HMTBa supplementation in continuous culture fermenters. researchgate.net Another in vitro study observed an increase in microbial protein content when methionine was supplemented in cultures containing nitrate. nih.gov Similarly, in fattening yaks, supplementation with a methionine analog led to an increase in ruminal microbial crude protein. nih.gov

3 Effects on Rumen Fermentation Dynamics and Metabolite Profiles

The introduction of methionine analogs into the rumen can alter the fermentation dynamics and the profile of resulting metabolites, although the effects can be variable across different studies.

Volatile Fatty Acids (VFAs): The impact on total VFA concentration has been inconsistent. Some studies report an increase in total VFA concentration with HMBi supplementation, while others have found no significant effect with HMTBa. psu.eduscienceopen.com However, more consistent changes have been observed in the profiles of individual VFAs. Supplementation with HMTBa has been shown to decrease the concentration of propionate (B1217596) while increasing the concentration of butyrate. psu.edunih.gov An increase in isobutyrate has also been noted with HMB supplementation. nih.gov In cashmere goats, diets supplemented with HMBi led to an increased concentration of acetic acid. scienceopen.com

Rumen pH and Ammonia (B1221849): Supplementation with HMBi has been associated with a significant increase in rumen pH and a decrease in ammonia-N concentration in cashmere goats. scienceopen.com Conversely, other studies have reported that HMTBa supplementation did not affect ruminal pH or ammonia concentration in lactating dairy cows. nih.gov

Effects of Methionine Analogs on Rumen Fermentation Parameters

ParameterMethionine AnalogAnimal ModelEffectSource
Total VFAHMBiCashmere GoatsIncreased scienceopen.com
Total VFAHMTBaLactating Dairy CowsNo effect psu.edu
PropionateHMTBaLactating Dairy CowsDecreased psu.edunih.gov
ButyrateHMTBaLactating Dairy CowsIncreased psu.edunih.gov
IsobutyrateHMBIn vitroIncreased nih.gov
Acetic AcidHMBiCashmere GoatsIncreased scienceopen.com
Rumen pHHMBiCashmere GoatsIncreased scienceopen.com
Rumen pHHMTBaLactating Dairy CowsNo effect nih.gov
Ammonia-NHMBiCashmere GoatsDecreased scienceopen.com
Ammonia-NHMTBaLactating Dairy CowsNo effect nih.gov

4 Alterations in Microbial Community Composition and Function

The presence of methionine analogs can induce shifts in the composition and function of the rumen microbial community. These alterations can occur at different taxonomic levels, from phylum to individual species.

Bacterial Phyla and Genera: Supplementation with methionine analogs has been linked to changes in the relative abundance of major bacterial phyla. For instance, in vitro studies have shown a decrease in the relative abundance of Firmicutes and an increase in Campilobacterota and Proteobacteria with methionine supplementation. nih.gov At the genus level, HMTBa has been found to linearly increase the proportion of Fecalibacterium and quadratically decrease the proportion of Eubacterium. nih.gov Furthermore, an increase in the abundance of Prevotella loescheii and Prevotella oralis has also been observed with HMTBa supplementation. nih.gov In finishing beef cattle, dietary supplementation with HMBi was associated with an increased abundance of Lachnospiraceae, Saccharofermentans, and Ruminococcus_1. nih.govfrontiersin.org

Protozoa: The population of rumen protozoa can also be influenced by methionine analogs. Supplementation with HMTBa has been shown to increase the abundance of total protozoa. psu.edu

Alterations in Rumen Microbial Community with Methionine Analog Supplementation

Microbial GroupMethionine AnalogAnimal Model/SystemEffect on AbundanceSource
FirmicutesMethionineIn vitroDecreased nih.gov
CampilobacterotaMethionineIn vitroIncreased nih.gov
ProteobacteriaMethionineIn vitroIncreased nih.gov
FecalibacteriumHMTBaLactating Dairy CowsIncreased nih.gov
EubacteriumHMTBaLactating Dairy CowsDecreased nih.gov
Prevotella loescheiiHMTBaLactating Dairy CowsIncreased nih.gov
Prevotella oralisHMTBaLactating Dairy CowsIncreased nih.gov
LachnospiraceaeHMBiFinishing Beef CattleIncreased nih.govfrontiersin.org
SaccharofermentansHMBiFinishing Beef CattleIncreased nih.govfrontiersin.org
Ruminococcus_1HMBiFinishing Beef CattleIncreased nih.govfrontiersin.org
Total ProtozoaHMTBaLactating Dairy CowsIncreased psu.edu

Synthetic Methodologies for 2 Methylsulfanyl Butanoic Acid and Its Derivatives

Strategies for Carbon-Sulfur Bond Formation in Butanoic Acid Scaffolds

The creation of a carbon-sulfur (C-S) bond is a cornerstone in the synthesis of sulfur-containing organic molecules. mdpi.comrsc.org In the context of butanoic acid scaffolds, this typically involves the addition of a sulfur-based nucleophile to an electrophilic carbon atom within a four-carbon chain. The development of efficient methods for C-S bond formation is driven by the significant role these compounds play in biology and chemistry. mdpi.comnih.gov

Key strategies often employ transition-metal-catalyzed cross-coupling reactions or nucleophilic substitution pathways. rsc.org A prevalent industrial method involves the conjugate addition of a thiol, such as methyl mercaptan (methanethiol), to an α,β-unsaturated carbonyl compound like acrolein. wikipedia.org This Michael addition reaction is highly effective for forming the γ-thioether linkage found in compounds like 2-hydroxy-4-(methylthio)butanoic acid. google.com

Enzymatic processes also represent a sophisticated strategy for C-S bond formation. nih.gov While primary metabolism has well-understood sulfur transfer pathways, research has increasingly uncovered diverse enzymatic tools in secondary metabolism capable of creating specific C-S bonds, highlighting nature's own solutions to this chemical challenge. nih.govnih.gov These biocatalytic methods can offer high selectivity and milder reaction conditions compared to traditional chemical synthesis.

Specific Chemical Synthesis Routes for 2-Hydroxy-4-(methylthio)butanoic Acid

2-Hydroxy-4-(methylthio)butanoic acid (HMTBA), a hydroxy analogue of the amino acid methionine, is a significant industrial chemical. google.comgoogle.com Its commercial production is a well-established multi-step process that begins with readily available precursors.

The primary synthesis route involves three main stages:

Michael Addition: The process starts with the reaction of acrolein and methyl mercaptan, often in the presence of a catalyst like pyridine, to produce 3-(methylthio)propanal (MMP). google.com

Cyanohydrin Formation: The resulting MMP is then reacted with hydrogen cyanide (HCN) to form 2-hydroxy-4-(methylthio)butanenitrile (HMBN). wikipedia.orggoogle.com

Hydrolysis: The nitrile group of HMBN is subsequently hydrolyzed to a carboxylic acid. This final step can be achieved through acidic or enzymatic hydrolysis. google.comgoogle.com Acid hydrolysis, commonly using sulfuric acid, converts the nitrile first to an amide intermediate (2-hydroxy-4-methylthiobutyramide) and then to the final carboxylic acid, HMTBA. google.com

An alternative pathway involves the free radical addition of methyl mercaptan to an ester of 2-hydroxy-3-butenoic acid, which yields the corresponding ester of HMTBA that can then be hydrolyzed to the final acid product. google.com

Table 1: Key Synthesis Steps for 2-Hydroxy-4-(methylthio)butanoic Acid

StepReactantsProductChemical Transformation
1Acrolein + Methyl Mercaptan3-(Methylthio)propanal (MMP)Michael Addition
2MMP + Hydrogen Cyanide2-Hydroxy-4-(methylthio)butanenitrile (HMBN)Cyanohydrin Formation
3HMBN + H₂O/H⁺2-Hydroxy-4-(methylthio)butanoic acid (HMTBA)Nitrile Hydrolysis

Advanced Derivatization Approaches

Further chemical modifications of 2-(methylsulfanyl)butanoic acid and its analogues allow for the creation of a diverse library of related compounds with tailored properties. These derivatizations typically target the carboxylic acid, the thioether, or the α-carbon.

The carboxylic acid moiety can be readily converted into an amide. A standard laboratory method involves a two-step process where the carboxylic acid is first converted to a more reactive acyl chloride, followed by reaction with a desired amine. In industrial processes, amides like 2-hydroxy-4-(methylthio)butyramide appear as intermediates during the acid-catalyzed hydrolysis of the corresponding nitrile. google.com

Another common laboratory technique is the Fischer-Speier esterification followed by amidation. sphinxsai.com The amino acid or its hydroxy analogue is first esterified, and this ester is then reacted with an amine, often under reflux conditions, to yield the final amide derivative. sphinxsai.com The synthesis of N-formyl-D-methionine, an amide derivative, can be achieved by reacting D-methionine with a mixture of acetic anhydride (B1165640) and formic acid. chemicalbook.com

Table 2: Examples of Amide Derivative Synthesis

Starting MaterialReagentsProductReference
D-MethionineAcetic anhydride, Formic acidN-Formyl-D-methionine chemicalbook.com
Amino acid esterSubstituted aniline, MethanolN-Substituted amide sphinxsai.com
2-Benzamido-4-(methylthio)butanoic acid-Methionine derivative medchemexpress.com

Esterification of the carboxylic acid group is a common derivatization. The synthesis of esters of 2-hydroxy-4-(methylthio)butanoic acid is of particular commercial interest. google.commdpi.com These esters can be prepared by reacting HMTBA with an alcohol, such as isopropanol, in the presence of an acid catalyst. google.com This reaction is an equilibrium process, so water is typically removed continuously to drive the reaction toward the ester product. google.com Reaction temperatures generally range from 30 to 150°C. google.com

Alternatively, esters can be synthesized via the free radical addition of methyl mercaptan to an ester of 2-hydroxy-3-butenoic acid. For example, reacting methyl 2-hydroxy-3-butenoate with methyl mercaptan yields methyl 2-hydroxy-4-(methylthio)butanoate. google.com This ester can then be isolated or hydrolyzed to the parent acid. google.com

The thioether group in this compound derivatives is susceptible to oxidation, allowing for the preparation of the corresponding sulfoxides and sulfones. The selective oxidation to the sulfoxide (B87167) level without over-oxidation to the sulfone requires careful choice of reagents and conditions. organic-chemistry.org

A variety of oxidizing agents can be employed. Hydrogen peroxide, often in the presence of a catalyst like tantalum carbide or methanesulfonic acid, is a common choice. organic-chemistry.org Metal-free systems, such as those using a quinoid catalyst with oxygen and light, have also been developed for the chemoselective oxidation of thioethers to sulfoxides. organic-chemistry.org Recently, electroenzymatic cascade systems have been designed to achieve highly selective oxidation of thioethers to sulfoxides, using in-situ generated hydrogen peroxide. rsc.org

Beyond simple amides and esters, a wide array of functional groups can be incorporated to create more complex derivatives. This allows for the fine-tuning of the molecule's chemical and biological properties.

Examples include:

N-Acyl Derivatives: The amino group of methionine (the amino acid analogue) can be acylated. The synthesis of 2-benzamido-4-(methylthio)butanoic acid is a representative example, creating a derivative used in chemical research. medchemexpress.com

Thienylthio Analogues: Complex heterocyclic structures can be attached to the sulfur atom. For instance, (S)-3-(2-thienylthio)butyric acid is a key intermediate in the synthesis of more complex pharmaceutical compounds. google.com Its synthesis involves the alkylation of a chiral starting material, demonstrating a method to introduce both a new sulfur linkage and a heterocyclic moiety. google.com

Dimethylamino Derivatives: The α-position can be modified, as seen in 2-(dimethylamino)-4-(methylsulfanyl)butanoic acid, introducing a tertiary amine functionality. uni.lu

These advanced derivatizations showcase the versatility of the butanoic acid scaffold in synthetic chemistry, enabling the creation of a broad spectrum of molecules from a common precursor.

Enzymology and Biochemical Interactions Relevant to 2 Methylsulfanyl Butanoic Acid

Characterization of Enzymes Involved in Thioether and Carboxylic Acid Metabolism

The metabolism of 2-(methylsulfanyl)butanoic acid into a usable form for protein synthesis and other metabolic functions is a multi-step enzymatic process. The initial and rate-limiting step is the oxidation of the hydroxyl group to a keto group, which is handled by distinct enzymes depending on the stereoisomer of the substrate. nih.gov

Key enzymes in this pathway include:

L-2-hydroxy acid oxidase (L-HAOX): This peroxide-producing flavoenzyme, located in the peroxisomes of the liver and kidneys, specifically acts on the L-isomer of this compound. nih.gov

D-2-hydroxy acid dehydrogenase (D-HADH): This mitochondrial enzyme is responsible for oxidizing the D-isomer. nih.govresearchgate.net Unlike L-HAOX, it has been identified in a wide array of tissues, including skeletal muscle and intestinal mucosa, allowing for broad systemic conversion of the D-form. nih.gov

Aminotransferases: Following oxidation by either L-HAOX or D-HADH, the resulting α-keto acid, 2-oxo-4-(methylthio)butanoic acid (KMTB), is converted to L-methionine. This final step is a transamination reaction, catalyzed by various aminotransferases which transfer an amino group from a donor amino acid (like glutamate) to KMTB. nih.gov

L-amino acid deaminase (L-AAD): While not directly metabolizing this compound, this enzyme can produce its keto-analog, KMTB, from L-methionine, demonstrating the reversibility of the pathway's final step. nih.gov

Beyond this primary conversion pathway, the thioether bond is also a target for other enzyme systems.

Cytochrome P450 (P450) and Flavin-containing monooxygenase (FMO): These enzyme families are major catalysts in the metabolism of xenobiotics and are known to perform sulfoxidation on various thioether compounds. nih.gov While their specific activity on this compound is not detailed, they represent a general metabolic pathway for thioethers in the body.

Table 1: Key Enzymes in this compound Metabolism

Enzyme Substrate Isomer Cellular Location Function
L-2-hydroxy acid oxidase (L-HAOX) L-isomer Peroxisomes (Liver, Kidney) Oxidation to KMTB
D-2-hydroxy acid dehydrogenase (D-HADH) D-isomer Mitochondria (Various Tissues) Oxidation to KMTB
Aminotransferases 2-oxo-4-(methylthio)butanoic acid (KMTB) Cytosol/Mitochondria Transamination to L-methionine

Substrate Specificity and Catalytic Mechanisms of Relevant Biocatalysts

The enzymatic conversion of this compound is a model of stereospecificity. The body utilizes two distinct enzymes to process the D- and L-isomers, ensuring that both forms of this methionine precursor can be efficiently channeled into a common metabolic intermediate. nih.govresearchgate.net

The catalytic pathway proceeds as follows:

Oxidation: L-2-(methylsulfanyl)butanoic acid is a substrate for the peroxisomal L-2-hydroxy acid oxidase, while D-2-(methylsulfanyl)butanoic acid is a substrate for the mitochondrial D-2-hydroxy acid dehydrogenase. nih.gov

Intermediate Formation: Both enzymatic reactions yield the same product: 2-oxo-4-(methylthio)butanoic acid (KMTB), also known as the keto-analog of methionine. nih.govnih.gov

Transamination: KMTB then serves as the substrate for aminotransferases, which catalyze the addition of an amino group to form L-methionine, the biologically active isomer required for protein synthesis. nih.gov

This stereospecific pathway provides a biochemical explanation for the high bioavailability of the racemic mixture of this compound. The presence of two separate enzymes allows for the simultaneous conversion of both isomers, a more efficient process compared to the conversion of D-methionine, which relies on a single enzyme, D-amino acid oxidase. nih.gov Studies in chick liver homogenates have confirmed that KMTB is an intermediate in this conversion and that this compound can be synthesized from 5'-deoxy-5'-methylthioadenosine (MTA), indicating its role in a naturally occurring methionine salvage pathway. nih.gov

Modulation of Amino Acid Metabolism and Protein Synthesis Pathways

By serving as an efficient precursor to L-methionine, this compound directly supports and modulates the synthesis of proteins. Methionine is an essential amino acid, meaning it cannot be synthesized de novo by many animals and must be obtained from the diet. nih.gov It is crucial not only as a building block for proteins but also as the initiating amino acid in protein translation. nih.gov

Research has demonstrated that supplementation with this compound or its derivatives enhances protein synthesis in various contexts:

In bovine mammary epithelial cells, it stimulates the synthesis of beta-casein, a major milk protein. koreascience.kr

In laying ducks, it has been shown to increase egg mass, a direct indicator of enhanced protein production. nih.gov

In ruminants, its isopropyl ester form can be utilized by rumen microorganisms to facilitate the synthesis of microbial protein, a key source of amino acids for the host animal. nih.gov

The mechanism for this stimulation extends to the molecular level. Supplementation with this compound has been shown to activate the mammalian target of rapamycin (B549165) (mTOR) pathway, a central regulator of cell growth and protein synthesis. koreascience.kr This activation is observed through the increased expression of S6 kinase beta-1 (S6K1), a downstream target of mTOR, which promotes the translation of messenger RNA (mRNA) into protein. koreascience.kr

Contributions to Energy Metabolism and Nutrient Utilization

The influence of this compound extends beyond protein synthesis to broader energy metabolism and nutrient utilization. Its conversion to methionine integrates it into the methionine cycle, a critical pathway for cellular function. researchgate.net

Its metabolic effects include:

Improved Nitrogen Utilization: Studies in finishing beef cattle and dairy cows have shown that supplementation with an isopropyl ester of this compound can lead to a decrease in blood urea (B33335) nitrogen (BUN) and an improved feed conversion ratio. nih.gov This indicates more efficient use of dietary nitrogen for protein synthesis rather than its excretion as waste.

Modulation of Energy Pathways: In bovine mammary cells, the compound has been found to stimulate the glycolysis and pentose (B10789219) phosphate (B84403) pathways. koreascience.kr This leads to an increase in energy-rich intermediates like glucose 1-phosphate. This boost in cellular energy status can indirectly promote protein synthesis by inhibiting AMP-activated protein kinase (AMPK), a cellular energy sensor that acts as a brake on the mTOR pathway. koreascience.kr

Role in Methionine Salvage: The compound and its keto-analog, KMTB, are natural intermediates in the methionine salvage pathway. nih.govresearchgate.net This pathway is crucial for recycling the sulfur-containing moiety from S-adenosylmethionine (SAM) metabolism, thereby conserving the essential amino acid methionine.

Table 2: Effects on Metabolic Parameters

Parameter Organism/System Effect Reference
Blood Urea Nitrogen (BUN) Finishing Beef Cattle Decreased nih.gov
Feed Conversion Ratio Finishing Beef Cattle, Laying Ducks Decreased (Improved) nih.govnih.gov
mTOR Pathway (S6K1 expression) Bovine Mammary Cells Increased koreascience.kr
Energy Metabolites (Glucose 1-phosphate) Bovine Mammary Cells Increased koreascience.kr

Analytical and Spectroscopic Techniques in Research on 2 Methylsulfanyl Butanoic Acid Analogs

Advanced Chromatographic Separations (e.g., Liquid Chromatography, Gas Chromatography)

Chromatographic techniques are fundamental for the separation and isolation of 2-(methylsulfanyl)butanoic acid analogs from complex biological and chemical matrices. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the principal methods employed.

Liquid Chromatography (LC): Reversed-phase liquid chromatography (LC) is a powerful tool for separating short-chain fatty acids (SCFAs) and their derivatives. For instance, a sensitive and selective LC method was developed for the determination of 2-hydroxy-4-(methylthio)butanoic acid (HMTBA), an analog of this compound, in bovine serum and seawater. chromatographyonline.com This method highlights the utility of LC in analyzing environmental and biological samples. chromatographyonline.com

The separation of isomers, which can be a significant challenge, is often achievable with advanced LC methods. Studies on short and medium-chain fatty acids demonstrate that techniques like ultra-high-performance liquid chromatography (UHPLC) coupled with mass spectrometry (UHPLC-MS/MS) can successfully separate branched-chain isomers from their straight-chain counterparts. nih.govmdpi.com For example, isobutyric acid and isovaleric acid can be chromatographically resolved from butyric acid and valeric acid, respectively. mdpi.comunimi.it To enhance detection and retention of these often volatile and polar molecules, derivatization is a common strategy. Reagents like 3-nitrophenylhydrazine (B1228671) (3-NPH) or 4-(pyrrolidine-1-ylmethyl)benzylamine (4PyBA) are used to tag the carboxylic acid group, improving chromatographic behavior and detection sensitivity. nih.govmdpi.com

Gas Chromatography (GC): Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is another cornerstone for the analysis of volatile carboxylic acids. While direct analysis is possible, derivatization is often performed to improve the thermal stability and volatility of the analytes, leading to better peak shapes and separation. GC-MS has been utilized in the analysis of various butanoic acid derivatives, providing detailed information on their presence and structure in different samples. nih.gov

Table 1: Examples of Chromatographic Conditions for Carboxylic Acid Analog Analysis

Analyte/AnalogChromatographic MethodColumnMobile Phase/Carrier GasKey FindingsReference
2-Hydroxy-4-(methylthio)butanoic acid (HMTBA)Reversed-Phase LCNot specifiedAcetonitrile (B52724) and trifluoroacetic acid in waterDeveloped a simple, rapid, and selective LC method for HMTBA determination in serum and seawater. chromatographyonline.com
Short and Medium Chain Fatty AcidsUHPLCAgilent SB-C18 RRHD (100 × 2.1 mm, 1.8 μm)Gradient of water and acetonitrile with 0.1% formic acidSuccessful separation of derivatized CAs, including isomers like iso-butyric and iso-valeric acid. nih.gov
Short-Chain Fatty Acids (C3-C6)LC-MS/MSNot specifiedNot specifiedConjugation to 4PyBA allowed for excellent chromatographic peaks and good separation of isomers, detectable in nM and μM ranges. mdpi.com

Mass Spectrometry for Metabolite Identification and Quantification (e.g., Electrospray Ionization Mass Spectrometry, Tandem Mass Spectrometry)

Mass spectrometry (MS) is an indispensable technique for the structural elucidation and quantification of metabolites. Its high sensitivity and specificity make it ideal for analyzing low-concentration compounds like this compound analogs in complex biological samples. nih.govnih.gov

Electrospray Ionization Mass Spectrometry (ESI-MS): ESI is a soft ionization technique that allows for the analysis of thermally fragile and polar molecules, generating molecular ions with minimal fragmentation. uvic.ca This is particularly useful for obtaining accurate molecular weight information. uvic.canih.gov Methods using ESI-MS have been successfully developed for the determination of HMTBA in various matrices. chromatographyonline.com ESI can be operated in both positive and negative ion modes. For carboxylic acids, negative ion mode is often preferred as it readily forms the deprotonated molecule [M-H]⁻, which can be used for quantification and further fragmentation. nih.govresearchgate.net

Tandem Mass Spectrometry (MS/MS): Tandem mass spectrometry (MS/MS) provides an additional layer of specificity and structural information by fragmenting a selected precursor ion and analyzing its product ions. nih.govmdpi.com This technique is crucial for distinguishing between isomers and for quantifying analytes in complex mixtures with high confidence. nih.gov The fragmentation pattern is characteristic of the molecule's structure. For example, in the analysis of short-chain fatty acids, specific transitions from the precursor ion to product ions are monitored (Selected Reaction Monitoring, SRM), which greatly enhances the selectivity and sensitivity of the assay. unimi.itnih.gov LC-MS/MS methods are frequently employed in metabolomics to identify and quantify a wide range of metabolites, including carboxylic acids, from biological fluids. unimi.itnih.govmdpi.com

Table 2: Mass Spectrometry Parameters for the Analysis of this compound Analogs

TechniqueIonization ModePrecursor Ion (m/z)Key Product Ions (m/z)ApplicationReference
LC-ESI-MS/MSPositive[D₄]4 derivative: [M+H]⁺Not specifiedQuantification of a urinary biomarker derived from [pyridine-D₄]NNK. nih.gov
LC-MS/MSNegativeDerivatized butyric acid: Not specifiedNot specifiedSpecific and sensitive quantification of butyric, valeric, and hexanoic acids and their isomers in serum. unimi.it
ESI-MS/MSNegative[M-H]⁻Characteristic fragment ionsStructural analysis of neutral underivatized oligosaccharides, demonstrating isomer differentiation. nih.gov
GC-MSElectron IonizationButanoic Acid: [M]⁺ at 8843, 60, 27, 29, 41, 45Identification based on characteristic fragmentation patterns. docbrown.info

Spectroscopic Characterization Methods for Structural Elucidation (e.g., FT-IR, Raman Spectroscopy, UV-Vis Spectroscopy, Fluorescence Spectroscopy, X-ray Diffraction Analysis of crystal structures)

Spectroscopic methods provide detailed information about the functional groups, bond vibrations, and three-dimensional structure of molecules.

Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy: FT-IR and Raman spectroscopy are powerful vibrational spectroscopy techniques used to identify functional groups within a molecule. For butanoic acid and its derivatives, FT-IR spectra show characteristic absorption bands. researchgate.net The very broad O-H stretching vibration of the carboxylic acid group appears between 2500 and 3300 cm⁻¹. researchgate.netdocbrown.info The C=O stretching vibration is typically found around 1710-1760 cm⁻¹. researchgate.netdocbrown.info The region below 1500 cm⁻¹ is known as the fingerprint region and is unique to the specific molecule. docbrown.info Raman spectroscopy is also highly effective for studying carboxylic acids and sulfur-containing compounds. ias.ac.inrsc.orgnih.gov The S-S stretching vibration, for example, gives a strong Raman signal, which has been used to characterize sulfur-containing copolymers. nih.gov Studies on various carboxylic acids have shown that Raman spectra are sensitive to polymerization and intermolecular interactions. ias.ac.inrsc.org

UV-Vis Spectroscopy: UV-Visible spectroscopy provides information about electronic transitions within a molecule. For compounds like 4-[(4-chlorophenyl)carbamoyl]butanoic acid, a derivative of butanoic acid, distinct absorption bands have been identified and assigned to specific electronic transitions, such as n-π* and π-π* transitions of the carbonyl and phenyl groups. mdpi.com

X-ray Diffraction Analysis: For compounds that can be crystallized, single-crystal X-ray diffraction provides the definitive three-dimensional molecular structure. This technique has been used to determine the precise bond lengths, bond angles, and crystal packing of butanoic acid derivatives. mdpi.commdpi.com For example, the crystal structure of a Cu(II) complex with a Schiff base derivative of butanoic acid was elucidated, revealing a one-dimensional polymeric structure. mdpi.com X-ray diffraction is also a powerful tool for identifying carboxylic acid derivatives, as even closely related isomers can produce unique and characteristic diffraction patterns. optica.org

Table 3: Spectroscopic Data for Butanoic Acid and Its Derivatives

TechniqueCompoundKey Observations/AssignmentsReference
FT-IRButanoic AcidBroad O-H stretch (3300-2500 cm⁻¹), C=O stretch (~1710 cm⁻¹) researchgate.netdocbrown.info
RamanCarboxylic AcidsLowered C=O frequency (<1670 cm⁻¹) due to polymerization. ias.ac.in
RamanSulfur/Carbon CopolymersS-S stretching vibration observed at 473 cm⁻¹. nih.gov
UV-Vis4-[(4-Chlorophenyl)carbamoyl]butanoic acidAbsorptions at 250.0 nm (n-π), 200.6 nm (π-π C=O), 191.2 nm (π-π* C=C). mdpi.com
X-ray DiffractionCu(II) complex of (E)-4-[(2-hydroxy-3-methoxybenzylidene)amino]butanoic acidMonoclinic space group C2/c, one-dimensional polymeric structure. mdpi.com

Applications of Computational Chemistry and Cheminformatics in Understanding Molecular Behavior and Interactions

Computational and cheminformatics tools are increasingly used to complement experimental data, providing deeper insights into the structural properties, reactivity, and interactions of molecules.

Computational Chemistry: Density Functional Theory (DFT) is a widely used computational method to predict the geometric, electronic, and spectroscopic properties of molecules. For a series of new butanoic acid derivatives, DFT calculations at the B3LYP/6-31+G(d) level of theory were used to optimize their geometries and predict their FT-IR spectra. biointerfaceresearch.com Such studies help in understanding molecular stability and reactivity through the analysis of frontier molecular orbitals (HOMO-LUMO) and Natural Bond Orbital (NBO) analysis, which identifies key intra- and intermolecular interactions. biointerfaceresearch.com

Cheminformatics: Cheminformatics involves the use of computational tools to analyze large datasets of chemical and spectral information. In the context of metabolomics, software tools like MS2Analyzer have been developed to systematically search thousands of tandem mass spectra for specific features like neutral losses and product ions. escholarship.org This allows for the rapid annotation of substructures from MS/MS data, helping to identify unknown metabolites. For example, searching for a characteristic neutral loss in a large dataset can suggest the presence of a specific functional group, like a cysteine conjugate or a glycosylation, across many different molecules. escholarship.org These tools are invaluable for interpreting the vast amounts of data generated in modern analytical experiments. escholarship.org

Emerging Research Directions and Applications Excluding Prohibited Elements

Advances in Animal Nutrition Research as a Methionine Source and Precursor

2-(Methylsulfanyl)butanoic acid, also known as 2-hydroxy-4-(methylthio)butanoic acid (HMTBa), is a significant compound in animal nutrition, serving as a precursor to the essential amino acid methionine. nih.govwikipedia.org Methionine is crucial for protein synthesis and various metabolic functions in animals. nih.govpschemicals.com Since animals cannot synthesize methionine in sufficient quantities, it must be supplied through their diet. pschemicals.com HMTBa, which is structurally similar to methionine with a hydroxyl group replacing the amino group, is commercially produced and used as a dietary supplement in animal feed, particularly for poultry and ruminants. nih.govwikipedia.org

The racemic mixture of D- and L-enantiomers of HMTBa, as well as the D-enantiomer of methionine found in synthetic DL-methionine, must be converted to L-methionine to be utilized by the animal for protein synthesis. nih.gov Research has shown that HMTBa is absorbed along the entire gastrointestinal tract and can be converted to L-methionine in various tissues, including the intestine, liver, and kidney, through a two-step enzymatic process involving oxidation and transamination. nih.govnih.gov Interestingly, HMTBa is a naturally occurring methionine precursor in animals. nih.gov

Studies comparing the bioefficacy of HMTBa and DL-methionine have sometimes yielded conflicting results, which may be attributed to differences in their absorption mechanisms and metabolic pathways. nih.govnih.gov HMTBa is absorbed primarily through a concentration-dependent mechanism, similar to other organic acids, while methionine absorption involves multiple carrier-mediated systems. nih.govnih.gov Some studies suggest that the absorption of HMTBa may not be a limiting factor in its utilization as a methionine source. nih.gov

In poultry, HMTBa has been demonstrated to be an effective methionine source. nih.gov Research in laying ducks has shown that dietary supplementation with HMTBa can improve productive performance and egg quality. nih.gov Furthermore, some studies suggest that HMTBa may have additional benefits beyond being a simple methionine precursor, such as protecting the intestinal barrier function, particularly under conditions of oxidative stress. researchgate.netnih.gov This protective effect is thought to be related to its preferential diversion to the transsulfuration pathway, leading to the production of antioxidant metabolites. researchgate.netnih.gov

Table 1: Research Findings on this compound in Animal Nutrition

Animal SpeciesForm of CompoundKey Findings
Poultry (Broiler Chicks) 2-hydroxy-4-(methylthio)butanoic acid (HMTBa)Absorption is concentration-dependent and not a limiting factor for utilization. nih.gov
Poultry (Laying Ducks) 2-hydroxy-4-methyl(thio) butanoic acidImproved productive performance and egg quality. nih.gov
Poultry (in vitro Caco-2 cells) DL-2-hydroxy-(4-methylthio)butanoic acid (HMTBA)Protects intestinal epithelial barrier function, potentially more effectively than DL-methionine under oxidative stress. researchgate.netnih.gov
Ruminants (Beef Steers) 2-Hydroxy-4-(methylthio)-butanoic acid isopropyl ester (HMBi)Increased plasma methionine concentration but did not improve nitrogen retention in the fattening period. mdpi.com
Ruminants (Dairy Cows) 2-hydroxy-4-(methylthio)-butanoate (HMTBa)Improved milk fat content and body condition score in high-producing cows. mdpi.com

Exploration of Derivatives in Biomedical and Industrial Contexts

Beyond its primary application in animal nutrition, derivatives of this compound are being explored for various biomedical and industrial uses. The inherent chemical functionalities of the molecule—a carboxylic acid, a hydroxyl group, and a thioether—provide a versatile platform for synthesizing novel compounds with specific properties.

In the biomedical field, the structural relationship of 2-hydroxy-4-(methylthio)butanoic acid to the amino acid methionine makes its derivatives of interest for research. For example, N-acetyl-L-methionine, a derivative, is a subject of study in various biological contexts. a2bchem.com The synthesis of various derivatives allows for the investigation of structure-activity relationships and potential therapeutic applications.

Industrially, 2-hydroxy-4-(methylthio)butanoic acid serves as a starting material for the synthesis of novel anionic surfactants. By attaching a long-chain fatty acid to the hydroxyl group via esterification and subsequently neutralizing the carboxylic acid, surfactants with desirable properties can be created. researchgate.net These derivatives exhibit low Krafft points and good wetting performance. researchgate.net Furthermore, oxidation of the sulfur atom can enhance water solubility, expanding their potential applications. researchgate.net

The compound and its derivatives also serve as intermediates in organic synthesis. For instance, the synthesis of sulfides from carboxylic acids can be achieved through innovative catalytic methods, highlighting the utility of sulfur-containing carboxylic acids as building blocks in organic chemistry. nih.gov The development of methods for producing 2-hydroxy-4-(methylthio)butanoic acid itself, such as through the reaction of 3-butene-1,2-diol (B138189) with methanethiol (B179389) followed by oxidation, is also an area of industrial research. google.com

Table 2: Examples of this compound Derivatives and Their Applications

DerivativeContextPotential Application/Research Area
Anionic Surfactants IndustrialWetting agents, detergents with good hardness tolerance. researchgate.net
N-acetyl-L-methionine BiomedicalResearch in various biological and chemical studies. a2bchem.com
Sulfides IndustrialBuilding blocks in organic synthesis. nih.gov

Elucidation of Metabolic Fluxes and Bioavailability through Isotopic Labeling Studies

Metabolic flux analysis (MFA) is a methodology that utilizes isotopic labeling data to quantify the rates of metabolic reactions within a cell or organism. wikipedia.orgnih.gov While detailed MFA studies specifically on this compound are not extensively reported in the provided results, the principles of MFA are highly relevant. Such studies would involve administering a labeled form of the compound, such as one containing carbon-13 (¹³C), and then measuring the incorporation of the isotope into methionine and other downstream products. nih.gov This allows for a quantitative understanding of the efficiency of the conversion process and how different physiological conditions might affect it.

For instance, studies using [1-¹⁴C]2-hydroxy-4-(methylthio)butanoic acid have been conducted in broiler chicks to evaluate its absorption. nih.gov These tracer studies have provided insights into the kinetics and mechanisms of its uptake in the intestine. nih.gov The use of stable isotopes, often analyzed by mass spectrometry or NMR spectroscopy, is a common approach in modern metabolic research. nih.govnih.gov

The application of isotopic labeling extends to understanding the broader metabolic impact of this compound supplementation. By tracing the labeled atoms, researchers can determine the extent to which the compound contributes to various metabolic pathways beyond just protein synthesis. This includes its role in the transsulfuration pathway, which is important for the synthesis of other sulfur-containing compounds. researchgate.netnih.gov

Table 3: Isotopic Labeling in the Study of this compound

IsotopeApplicationInformation Gained
¹⁴C Absorption studies in broiler chicks. nih.govKinetics and mechanism of intestinal uptake. nih.gov
¹³C General metabolic flux analysis. nih.govQuantification of conversion efficiency to methionine and contribution to other metabolic pathways. nih.gov

Future Prospects in Green Chemistry and Sustainable Synthetic Routes for Sulfur-Containing Carboxylic Acids

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of sulfur-containing carboxylic acids, including this compound, is an area where green chemistry principles can be applied to develop more sustainable manufacturing routes.

Current industrial synthesis of 2-hydroxy-4-(methylthio)butyric acid involves the use of acrolein and methanethiol. wikipedia.org Future research is likely to focus on developing alternative, more environmentally benign synthetic strategies. This could involve the use of renewable feedstocks and biocatalytic or chemocatalytic methods that operate under milder conditions and with higher atom economy.

For example, research into the synthesis of carboxylic acids from aldehydes using green oxidants like hydrogen peroxide (H₂O₂) in water is a promising area. mdpi.comnih.gov Catalytic systems, including metal-free solid acid catalysts, are being developed to facilitate such transformations efficiently and with high reusability. nih.gov These approaches could potentially be adapted for the synthesis of sulfur-containing carboxylic acids.

Furthermore, biotechnological routes for the production of chemicals are gaining increasing attention as a sustainable alternative to traditional chemical synthesis. researchgate.net This could involve the use of engineered microorganisms to produce this compound or its precursors from simple, renewable substrates. While not yet a commercial reality for this specific compound, the broader field of metabolic engineering is rapidly advancing.

The development of sustainable routes for synthesizing sulfur-containing compounds from biomass is also an emerging area of research. researchgate.net While the focus has often been on oxygen- and nitrogen-containing chemicals from biomass, the valorization of sulfur-rich biomass components presents a future opportunity for the sustainable production of compounds like this compound.

Q & A

Basic: What analytical techniques confirm the purity and structure of 2-(Methylsulfanyl)butanoic acid?

Researchers employ HPLC with UV detection to assess purity, identifying impurities like N-acetyl derivatives common in methionine analogs . NMR spectroscopy (1H/13C) confirms structural integrity via chemical shifts: δ 2.1–2.3 ppm (SCH₃) and carboxylic acid signals . Mass spectrometry validates the molecular ion peak (m/z 150.04, C₅H₁₀O₂S⁺) . For crystalline samples, single-crystal X-ray diffraction refined with SHELXL provides definitive structural data .

Advanced: How to resolve discrepancies in hydrogen bonding patterns between computational and experimental data?

Discrepancies often stem from polymorphism or solvent effects. A three-step approach is recommended:

Graph set analysis using Etter’s formalism to classify motifs (e.g., R₂²(8) rings) .

Temperature-dependent crystallography to detect dynamic effects obscured at room temperature .

Periodic DFT calculations (e.g., CASTEP) to evaluate non-conventional interactions (C-H···S) . Cross-validation with IR spectroscopy (COOH dimer shifts) confirms dominant packing .

Basic: How does this compound differ from L-methionine, and what experimental impacts arise?

Unlike L-methionine, this compound lacks the α-amino group, altering solubility, stability, and detection:

  • Solubility : Requires polar aprotic solvents (DMSO/DMF) instead of aqueous buffers .
  • Stability : Increased sulfur oxidation susceptibility necessitates anaerobic storage .
  • Detection : Cannot use ninhydrin assays; derivatization (e.g., bromocresol green complexation) is required .

Advanced: What strategies determine stereochemical outcomes in asymmetric synthesis derivatives?

X-ray crystallography with Flack parameter refinement (SHELXL’s TWIN/BASF commands) .

Vibrational circular dichroism (VCD) for solution-state stereochemistry (C-S stretches at 1200–1000 cm⁻¹) .

Advanced NMR : Mosher ester analysis and residual dipolar coupling (RDC) in chiral media . Cross-correlate datasets to resolve diastereomeric ratios.

Basic: Which software packages are optimal for crystallographic analysis?

The WinGX suite integrates SHELXT (structure solution) and SHELXL (refinement), addressing challenges like:

  • Disorder handling via PART/SIMU/DELU instructions for methylsulfanyl groups .
  • Hydrogen bond visualization using ORTEP-3 .
  • TWIN refinement for pseudo-merohedral twinning in carboxylic acids . For charge density studies, MoPro enables multipolar refinement .

Advanced: How to address contradictory solubility data across solvents?

Phase diagram analysis using the van’t Hoff equation to identify solvatomorphs .

PXRD characterization of equilibrated solids .

Apelblat modeling to distinguish entropy- vs. enthalpy-driven dissolution (ΔsolH/ΔsolS) .

1H NMR variable-temperature studies detect DMSO-sulfur adducts that inflate solubility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.